molecular formula C18H17N3O2S B2768436 (3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone CAS No. 2034370-72-2

(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone

Cat. No. B2768436
CAS RN: 2034370-72-2
M. Wt: 339.41
InChI Key: RMUMEMZLHOAUMN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound contains several functional groups that can undergo a variety of chemical reactions. For example, the thiophene and oxadiazole rings can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of heterocyclic rings could increase its polarity and potentially its solubility in water .

Scientific Research Applications

Molecular Structure and Disorder

  • Molecular Structure Analysis : The study by Swamy et al. (2013) explored the molecular structures of closely related heterocyclic analogues, focusing on the treatment of structural disorder to improve the quality of structural descriptions. This research is relevant for understanding the detailed molecular structure and behavior of complex compounds like (3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone (V. Rajni Swamy, P. Müller, N. Srinivasan, S. Perumal, & R.V. Krishnakumar, 2013).

Synthesis and Characterization

  • Synthesis and Antibacterial Screening : Landage et al. (2019) synthesized a series of related compounds, characterized by spectral and analytical data. These compounds were evaluated for antibacterial activities, highlighting the potential for developing novel agents with specific biological properties (V. P. Landage, D. R. Thube, & B. Karale, 2019).

  • Synthesis and Spectroscopic Characterization : Singh et al. (2016) focused on synthesizing and characterizing new organotin(IV) complexes derived from a compound similar to our subject. This research underlines the importance of detailed molecular characterization in understanding the properties and potential applications of such complex compounds (H. Singh, J. Singh, & Sunita Bhanuka, 2016).

Optical Properties and Applications

Drug Development and Molecular Interactions

  • Molecular Docking Studies : Shahana and Yardily (2020) conducted a detailed study involving the synthesis, characterization, and molecular docking of novel compounds. This type of research is crucial for drug development, as it provides insights into how these compounds might interact with biological targets (M. Shahana & A. Yardily, 2020).

Enzyme Inhibitory Activity

  • Enzyme Inhibitory Studies : Cetin et al. (2021) evaluated the enzyme inhibitory activities of thiophene-based compounds. Such studies are vital for the development of new pharmaceutical agents, particularly in understanding how these compounds can modulate specific biological pathways (A. Cetin, F. Türkan, E. Bursal, & M. Murahari, 2021).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its interaction with biological targets .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Additionally, it could be interesting to investigate its potential biological activities .

properties

IUPAC Name

(2-methylphenyl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-4-2-3-5-15(12)18(22)21-8-6-13(10-21)16-19-17(23-20-16)14-7-9-24-11-14/h2-5,7,9,11,13H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUMEMZLHOAUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone

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